molecular formula C23H45ClO2 B13322783 tert-Butyl 19-chlorononadecanoate

tert-Butyl 19-chlorononadecanoate

Cat. No.: B13322783
M. Wt: 389.1 g/mol
InChI Key: GQLFAHRSXNNGMD-UHFFFAOYSA-N
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Description

tert-Butyl 19-chlorononadecanoate is a long-chain fatty acid ester featuring a tert-butyl group and a terminal chlorine substituent. Such compounds are often utilized as intermediates in organic synthesis, particularly in pharmaceuticals and polymer chemistry, where the tert-butyl group acts as a protecting moiety for carboxylic acids . The chlorine atom at the 19th carbon introduces electrophilic reactivity, enabling further functionalization.

Properties

Molecular Formula

C23H45ClO2

Molecular Weight

389.1 g/mol

IUPAC Name

tert-butyl 19-chlorononadecanoate

InChI

InChI=1S/C23H45ClO2/c1-23(2,3)26-22(25)20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21-24/h4-21H2,1-3H3

InChI Key

GQLFAHRSXNNGMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 19-chlorononadecanoate typically involves the esterification of 19-chlorononadecanoic acid with tert-butyl alcohol. This reaction can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonic acid resins, can also be employed to facilitate the esterification reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 19-chlorononadecanoate can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl hydroperoxide and other oxidation products.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the 19-chlorononadecanoate moiety can be substituted by nucleophiles, such as hydroxide ions, to form the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aqueous sodium hydroxide or other nucleophilic reagents.

Major Products Formed:

    Oxidation: tert-Butyl hydroperoxide, tert-butyl alcohol.

    Reduction: 19-hydroxynonadecanoate.

    Substitution: 19-hydroxynonadecanoic acid.

Scientific Research Applications

Chemistry: tert-Butyl 19-chlorononadecanoate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: In biological research, this compound can be used to study the effects of long-chain fatty acid esters on cellular processes and membrane dynamics.

Medicine: While not directly used as a drug, derivatives of this compound may be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: In the industrial sector, this compound can be used as a plasticizer or as a precursor for the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of tert-butyl 19-chlorononadecanoate involves its interaction with cellular membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing the active 19-chlorononadecanoic acid, which can then interact with various molecular targets, including enzymes involved in lipid metabolism and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

tert-Butyl 19-chlorononadecanoate belongs to a broader class of tert-butyl esters. Key comparisons include:

Property This compound tert-Butyl (3s,4r)-pyrrolidine carboxylate () tert-Butyl silyl ethers ()
Molecular Formula C₂₃H₄₅ClO₂ (hypothetical) C₁₇H₂₅NO₄ Varies (e.g., C₂₄H₄₄O₂Si)
Functional Groups Chloro, tert-butyl ester tert-butyl ester, hydroxymethyl, methoxyphenyl tert-butyldimethylsilyl ether
Reactivity Electrophilic (Cl), hydrolytically stable (ester) Polar groups enable hydrogen bonding; stable under basic conditions Silyl ethers hydrolyze under acidic conditions
Applications Functionalization of long-chain acids Chiral building blocks in drug synthesis Protecting groups for alcohols

Stability and Handling

  • This compound: Expected to exhibit high stability due to the bulky tert-butyl group, similar to the pyrrolidine carboxylate in , which remains stable under recommended storage conditions .
  • Chlorinated vs. Non-Chlorinated Esters: The terminal chlorine increases polarity and susceptibility to nucleophilic substitution compared to non-halogenated tert-butyl esters (e.g., tert-butyl palmitate).

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